Azido-PEG2-hydrazide-Boc
Description
Evolution of Bifunctional Linkers in Chemical Biology
Bifunctional linkers are molecules that act as "bridges" to connect two different molecular entities. bldpharm.com Their use has become a cornerstone of chemical biology, enabling a wide array of applications from creating antibody-drug conjugates (ADCs) for targeted cancer therapy to developing Proteolysis Targeting Chimeras (PROTACs) that can selectively degrade disease-causing proteins. bldpharm.comnih.govtargetmol.com
Historically, the development of bifunctional linkers has progressed from simple, homobifunctional molecules with the same reactive group on both ends to more complex, heterobifunctional linkers. chempep.comthermofisher.com These advanced linkers possess two different reactive groups, allowing for sequential and controlled conjugation reactions. thermofisher.com This evolution has been driven by the need for greater precision and efficiency in bioconjugation, minimizing unwanted side reactions and polymerization. thermofisher.com The design of these linkers is critical, as their length, flexibility, and polarity can significantly influence the properties and efficacy of the final conjugate. enamine.net
Strategic Design Principles of Polyethylene (B3416737) Glycol (PEG) Based Scaffolds for Bioconjugation
Polyethylene glycol (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com Its unique properties, including high water solubility, biocompatibility, and low immunogenicity, have made it an ideal material for creating scaffolds in bioconjugation, a process often referred to as PEGylation. chempep.commdpi.comsigmaaldrich.com The covalent attachment of PEG chains to molecules like proteins, peptides, or small drugs can significantly improve their pharmacokinetic properties, such as increasing their half-life in the body and enhancing their stability. highforceresearch.comucl.ac.besigmaaldrich.com
The design of PEG-based scaffolds has evolved to offer a high degree of control over the final conjugate. nih.gov Key design principles include:
Size and Structure: PEGs are available in various molecular weights and structures, including linear and branched forms. sigmaaldrich.comnih.gov The choice of PEG size and architecture can influence the biological properties of the conjugate. mdpi.comsigmaaldrich.com For instance, larger PEGs can provide a greater shielding effect, reducing immunogenicity and enzymatic degradation. ucl.ac.be
Functionality: PEG scaffolds can be functionalized with a wide range of reactive groups at their ends, allowing for specific attachment to biomolecules. nih.gov This has led to the development of heterobifunctional PEG linkers, which are crucial for controlled, multi-step conjugation strategies. chempep.com
Biodegradability: For applications in tissue engineering and drug delivery, PEG scaffolds can be designed to be biodegradable, allowing for the controlled release of therapeutic agents or the gradual replacement of the scaffold by new tissue. nih.govutoronto.ca
Significance of Orthogonal Reactive Handles in Contemporary Synthetic Chemistry
Orthogonal reactive handles are functional groups that react selectively with each other while remaining inert to other functional groups present in a complex biological environment. nih.govresearchgate.netwikipedia.org This concept of bioorthogonality, a term coined by Carolyn R. Bertozzi, has revolutionized chemical biology by enabling the precise chemical modification of biomolecules in their native settings. wikipedia.org
The power of orthogonal chemistry lies in its ability to perform clean and specific ligations, even in the presence of a multitude of potentially reactive biological molecules like proteins and nucleic acids. nih.govmdpi.com This has opened up new avenues for:
Live-cell imaging: Attaching fluorescent probes to specific biomolecules to visualize cellular processes in real-time. mdpi.com
Drug targeting: Developing highly specific drug delivery systems that can target diseased cells while sparing healthy ones. axispharm.com
Understanding biological pathways: Labeling and tracking biomolecules to elucidate their roles in complex biological processes. mdpi.com
A prime example of a bioorthogonal reaction is the "click chemistry" reaction between an azide (B81097) and an alkyne. sigmaaldrich.commedchemexpress.com The azide group, being small, stable, and virtually absent in biological systems, is an ideal orthogonal handle. wikipedia.orglicor.com
The Compound in Focus: Azido-PEG2-t-Boc-hydrazide
Azido-PEG2-t-Boc-hydrazide is a heterobifunctional crosslinker that embodies the principles discussed above. It incorporates an azide group, a short PEG spacer, and a Boc-protected hydrazide, making it a versatile tool for bioconjugation. broadpharm.comdcchemicals.com
| Property | Description |
| Molecular Formula | C12H23N5O5 |
| Molecular Weight | 317.3 g/mol |
| Appearance | Varies, often a solid |
| Key Functional Groups | Azide (-N3), PEG linker (-O-CH2-CH2-O-), Boc-protected hydrazide (-NH-NH-C(O)O-tBu) |
Research Findings and Applications
The unique structure of Azido-PEG2-t-Boc-hydrazide allows for a two-step, orthogonal conjugation strategy.
The Azide Handle for "Click" Chemistry: The azide group serves as a bioorthogonal handle for "click" chemistry reactions. medchemexpress.commedchemexpress.com It can react with molecules containing alkyne groups, such as those modified with DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne), through a strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comdcchemicals.com This reaction is highly efficient and can be performed under mild, biocompatible conditions without the need for a copper catalyst, which can be toxic to cells. wikipedia.org Alternatively, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.com This versatility makes the azide group a powerful tool for attaching the linker to a wide range of molecules. acs.org
The Protected Hydrazide for Carbonyl Conjugation: The other end of the molecule features a hydrazide group protected by a tert-butyloxycarbonyl (Boc) group. broadpharm.comdcchemicals.com The Boc group is a commonly used protecting group in organic synthesis that is stable under many reaction conditions but can be easily removed under mild acidic conditions. fengchengroup.comchemimpex.com Once deprotected, the reactive hydrazide can be coupled with molecules containing carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond. axispharm.combroadpharm.com This reaction is widely used in bioconjugation to link molecules to proteins or other biomolecules that have been modified to contain a carbonyl group. axispharm.com
The short, hydrophilic PEG2 spacer in Azido-PEG2-t-Boc-hydrazide helps to increase the water solubility of the molecule and the resulting conjugate, which is often a desirable property in biological applications. chempep.comhighforceresearch.com
This dual functionality makes Azido-PEG2-t-Boc-hydrazide a valuable reagent in the development of complex biomolecular constructs, such as:
PROTACs: Where one end of the linker can be attached to a ligand for a target protein and the other end to a ligand for an E3 ubiquitin ligase. targetmol.commedchemexpress.com
Antibody-Drug Conjugates (ADCs): Facilitating the attachment of a cytotoxic drug to an antibody for targeted delivery to cancer cells. axispharm.combiochempeg.com
Peptide and Protein Modification: For site-specific labeling and the enhancement of therapeutic properties. mdpi.comaxispharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O5/c1-12(2,3)22-11(19)16-15-10(18)4-6-20-8-9-21-7-5-14-17-13/h4-9H2,1-3H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHRXFEKXQQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001117296 | |
| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-56-5 | |
| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Azido Peg2 T Boc Hydrazide and Analogues
General Principles of PEGylation Chemistry in Compound Synthesis
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, most notably proteins, peptides, and small-molecule drugs. interchim.comwikipedia.org This modification imparts several desirable physicochemical properties. The hydrophilic and flexible nature of the PEG chain generally increases the water solubility of hydrophobic molecules and increases the hydrodynamic size of the conjugate. interchim.comwikipedia.org This can lead to significant pharmacological advantages, such as extended circulation half-life due to reduced renal clearance and protection from proteolytic degradation. wikipedia.orgmdpi.com
The synthesis of PEGylated compounds requires the use of activated PEG derivatives. wikipedia.org These derivatives are classified based on their functionality. Homobifunctional PEGs possess identical reactive groups at both ends, while heterobifunctional PEGs have different reactive groups, allowing for sequential and specific conjugations. wikipedia.org Azido-PEG2-t-Boc-hydrazide is a prime example of a heterobifunctional PEG linker. The synthesis strategies for these linkers often begin with the functionalization of one or both hydroxyl termini of a PEG diol. wikipedia.orgacs.org Second-generation PEGylation chemistries have introduced more efficient and stable functional groups like aldehydes, esters, and amides to facilitate highly specific conjugations, for instance, to the N-terminal amine of a protein. wikipedia.orgacs.org
Synthetic Pathways to Azide-Functionalized Polyethylene Glycol Derivatives
The introduction of an azide (B81097) group onto a PEG backbone is a key step in creating linkers for click chemistry. mdpi.com The azide functionality is highly selective and stable under a wide range of reaction conditions, making it an ideal bioorthogonal handle. broadpharm.com
A common and efficient method for synthesizing azide-terminated PEGs involves a two-step process starting from a hydroxyl-terminated PEG. mdpi.commdpi.comresearchgate.net
Mesylation: The terminal hydroxyl group of the PEG is first converted into a better leaving group, typically a mesylate. This is achieved by reacting the PEG-alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N) at reduced temperatures. mdpi.comresearchgate.net
Azidation: The mesylate intermediate is then displaced by an azide nucleophile, most commonly sodium azide (NaN3), in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF). mdpi.commdpi.com
This pathway provides high yields and quantitative functionalization, which can be confirmed by NMR spectroscopy. mdpi.comacs.org An alternative route involves the reaction of sulfonylated PEG with sodium azide. mdpi.com These azide-functionalized PEGs can be used directly in bioconjugation or further modified to introduce other reactive groups. mdpi.comresearchgate.net
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| HO-PEG-OH | 1. MsCl, Et3N; 2. NaN3 | MsO-PEG-OMs | N3-PEG-N3 | mdpi.comresearchgate.net |
| R-PEG-OH | 1. MsCl, Et3N; 2. NaN3 | R-PEG-OMs | R-PEG-N3 | mdpi.com |
Preparation of Boc-Protected Hydrazide Moieties in PEG Chemistry
The Boc-protected hydrazide is another crucial functional component, providing a latent nucleophile that can be unmasked for reaction with aldehydes and ketones. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. organic-chemistry.org
The synthesis of Boc-protected hydrazides can be achieved through several routes. One prominent method involves the addition of organometallic reagents (like aryllithiums) or arylboronic acids to di-tert-butyl azodicarboxylate (DTBAD). nih.govbeilstein-journals.orgorganic-chemistry.org This reaction forms the protected hydrazine (B178648) derivative in good yields. For a non-aromatic linker like Azido-PEG2-t-Boc-hydrazide, the synthesis would involve coupling a suitable PEG precursor with a Boc-hydrazine synthon, such as tert-butyl carbazate (B1233558) ((CH3)3COCONHNH2). sigmaaldrich.com For instance, a PEG chain functionalized with a good leaving group (e.g., a mesylate or halide) can be reacted with tert-butyl carbazate to form the desired Boc-protected hydrazide linkage.
The general reaction for protecting a hydrazine with a Boc group involves reacting the hydrazine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. organic-chemistry.org
Convergent and Divergent Synthesis Strategies for Azido-PEG2-t-Boc-hydrazide
The assembly of a heterobifunctional molecule like Azido-PEG2-t-Boc-hydrazide can be approached using either a divergent or a convergent strategy. acs.orgjapsonline.com
Divergent Synthesis: In a divergent approach, synthesis begins from a central core and extends outwards. acs.orgjapsonline.com For Azido-PEG2-t-Boc-hydrazide, one could start with a precursor like diethylene glycol (the "PEG2" core). One hydroxyl group would be functionalized to install the azide moiety (e.g., via the mesylation/azidation sequence). Subsequently, the remaining hydroxyl group would be converted into the Boc-protected hydrazide. This stepwise approach can be efficient but may lead to challenges in purification, as side products from each step can accumulate. japsonline.com
| Strategy | Description | Advantages | Disadvantages |
| Divergent | Synthesis proceeds outwards from a central core molecule in a stepwise fashion. acs.org | Fewer overall steps may be involved. | Purification can be difficult; impurities can accumulate. japsonline.com |
| Convergent | Key fragments are synthesized separately and then combined. mdpi.com | Easier to purify intermediates, leading to a purer final product. japsonline.commdpi.com | May require more total synthetic steps. |
Advanced Purification and Characterization Techniques for PEGylated Linkers
The heterogeneity of PEG polymers and the potential for side reactions during synthesis necessitate robust purification and characterization methods to ensure the quality and purity of the final product. acs.orgmcmaster.ca
Purification Techniques: High-resolution chromatographic techniques are essential for purifying PEGylated compounds from unreacted starting materials, reagents, and side products. researchgate.net
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. SEC is very effective for removing low-molecular-weight impurities, such as excess reagents or unreacted PEG, from the higher-molecular-weight PEGylated product. researchgate.net
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. It is particularly useful for separating PEGylated species from un-PEGylated precursors, as the PEG chain can shield the charges on the molecule, altering its interaction with the IEX resin. researchgate.net
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. mcmaster.ca It can serve as a complementary technique to SEC and IEX for resolving complex mixtures of PEGylated products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique widely used to assess the purity of the final product and to separate closely related species, such as positional isomers. frontiersin.orgnih.gov
| Purification Method | Principle of Separation | Primary Application for PEG Linkers | References |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume/Size | Removal of unreacted small molecules and PEG reagents. | researchgate.netpharmiweb.com |
| Ion Exchange Chromatography (IEX) | Net Charge | Separation of charged vs. neutral species; separation of positional isomers. | mcmaster.caresearchgate.net |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal separation to SEC and IEX. | mcmaster.ca |
| Reversed-Phase HPLC (RP-HPLC) | Polarity/Hydrophobicity | High-resolution purity analysis and preparative separation. | frontiersin.orgnih.govplos.org |
Characterization Techniques: A combination of analytical methods is used to confirm the identity, structure, and purity of Azido-PEG2-t-Boc-hydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure. plos.org The characteristic signals for the PEG backbone (~3.6 ppm in ¹H NMR), the protons adjacent to the azide and hydrazide groups, and the distinct signal for the Boc group's tert-butyl protons (~1.4 ppm) provide definitive structural confirmation. nih.govplos.org
Mass Spectrometry (MS): MS is used to determine the accurate molecular weight of the compound, confirming that the desired modifications have occurred. frontiersin.orgpharmiweb.com Techniques like Electrospray Ionization (ESI-MS) are commonly employed. frontiersin.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups. A strong, sharp absorption band around 2100 cm⁻¹ confirms the presence of the azide group, while characteristic carbonyl and N-H stretches confirm the Boc-hydrazide moiety. plos.org
| Characterization Method | Information Provided | Key Features for Azido-PEG2-t-Boc-hydrazide | References |
| NMR Spectroscopy | Detailed molecular structure, confirmation of functionalization. | Signals for PEG backbone, Boc group, and protons near functional groups. | nih.govplos.org |
| Mass Spectrometry (MS) | Accurate molecular weight, confirmation of identity. | Molecular ion peak corresponding to C12H23N5O5. | frontiersin.orgpharmiweb.com |
| FTIR Spectroscopy | Presence of specific functional groups. | Characteristic azide stretch (~2100 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹). | plos.org |
Click Chemistry Applications of Azido Peg2 T Boc Hydrazide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG2-t-Boc-hydrazide
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility under mild conditions. acs.orgnih.gov In this reaction, the azide (B81097) moiety of Azido-PEG2-t-Boc-hydrazide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. medchemexpress.commedchemexpress.com This reaction is widely employed to conjugate the linker to proteins, peptides, nucleic acids, or small molecules that have been functionalized with an alkyne group. medchemexpress.com
Mechanistic Investigations of CuAAC for Bioconjugation
The mechanism of CuAAC is significantly more complex than a simple concerted cycloaddition and is crucial for understanding its application in sensitive biological systems. It is broadly accepted that the reaction proceeds through a stepwise pathway involving copper(I) acetylide intermediates. [14 of previous results] The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne substrate. Contemporary mechanistic studies suggest the involvement of polynuclear copper clusters, rather than a single copper atom, which act to bind and activate both the azide and the alkyne, facilitating the cycloaddition. [14 of previous results, 15 of previous results]
This catalyzed pathway ensures the reaction is highly regioselective, exclusively producing the 1,4-triazole isomer, which is critical for the defined structure of the final conjugate. uni-regensburg.de The reaction conditions are compatible with a wide array of functional groups, including the Boc-protected hydrazide present on the linker, which remains intact throughout the CuAAC process. lumiprobe.com
Optimization of Reaction Conditions for Diverse Alkyne-Functionalized Substrates
For bioconjugation applications, optimizing CuAAC conditions is paramount to preserve the integrity and function of delicate biomolecules. A primary concern is the potential for copper-induced damage, such as the oxidation of amino acid residues. nih.gov To mitigate this, Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate. nih.gov
A key optimization strategy involves the use of copper-chelating ligands. These ligands stabilize the Cu(I) oxidation state, prevent its disproportionation, and shield the biomolecule from direct interaction with the copper ions, thereby minimizing oxidative damage. nih.govresearcher.life The choice of ligand and other reaction parameters can significantly impact reaction efficiency and the stability of the biomolecule.
| Parameter | Condition/Reagent | Purpose & Rationale | Reference |
|---|---|---|---|
| Copper Source | Copper(II) Sulfate (CuSO₄) | Precursor for the active Cu(I) catalyst. More stable and soluble in aqueous buffers than Cu(I) salts. | nih.gov |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the catalytically active Cu(I) state in situ. | nih.gov |
| Accelerating Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble ligand that stabilizes Cu(I), accelerates the reaction rate, and prevents copper-mediated damage to biomolecules. | acs.org |
| Solvent/Buffer | Phosphate or HEPES buffers | Maintains physiological pH (typically 6.5-8.0). Tris buffer should be avoided as it can inhibit the reaction by chelating copper. | [15 of previous results] |
| Reactant Concentration | Micromolar (µM) to low millimolar (mM) | Effective even at low concentrations typical for bioconjugation experiments. | nih.gov |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Utilizing Azido-PEG2-t-Boc-hydrazide
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful, copper-free variant of click chemistry. technologynetworks.com This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives to react spontaneously with azides, such as the one on Azido-PEG2-t-Boc-hydrazide, without the need for a metal catalyst. medchemexpress.com This makes SPAAC exceptionally well-suited for applications within living cells or in vivo, where copper toxicity is a significant concern. technologynetworks.comchempep.com
Advantages of Copper-Free Click Chemistry in Biological Systems
The primary advantage of SPAAC is its bioorthogonality and circumvention of copper-related cytotoxicity. chempep.com Free copper ions can generate reactive oxygen species (ROS), leading to protein degradation and cell death, which limits the application of CuAAC in living systems. nih.gov By eliminating the catalyst, SPAAC provides a truly bioorthogonal ligation method that does not perturb the biological environment. This has enabled the labeling and tracking of biomolecules on the surface of and inside living cells. technologynetworks.com
Integration of Click Chemistry with Subsequent Ligation Strategies for Complex Architectures
The true utility of Azido-PEG2-t-Boc-hydrazide lies in its design as a heterobifunctional linker, enabling the sequential assembly of complex molecular constructs. nih.govresearchgate.net The process involves two orthogonal ligation steps: first, the click reaction of the azide, followed by the hydrazone ligation of the hydrazide.
The typical synthetic pathway is as follows:
Click Reaction: The azide group of Azido-PEG2-t-Boc-hydrazide is first conjugated to a molecule containing a terminal alkyne (via CuAAC) or a strained cyclooctyne like BCN or DBCO (via SPAAC). The Boc protecting group ensures the hydrazide remains unreactive during this step.
Deprotection: The Boc group is removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA), which exposes the free hydrazide functionality.
Hydrazone Ligation: The newly deprotected hydrazide is then reacted with a second molecule containing an aldehyde or ketone group. This reaction forms a stable hydrazone bond, completing the assembly of the tripartite conjugate. lumiprobe.combiochempeg.com
This step-wise, orthogonal strategy is instrumental in the synthesis of advanced therapeutics and research tools, such as Proteolysis-Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and specifically functionalized glycoproteins. acs.orgmedchemexpress.comtechnologynetworks.com For example, a PROTAC could be assembled by first clicking the linker to an alkyne-functionalized warhead that binds the target protein, followed by deprotection and reaction with an E3 ligase ligand bearing an aldehyde. medchemexpress.com This modular approach allows for the rapid generation and testing of compound libraries with varied components and spacing. medchemexpress.com
| Step | Reaction | Reactants | Product | Key Consideration |
|---|---|---|---|---|
| 1 | Click Chemistry (e.g., SPAAC) | Molecule A (with DBCO group) + Azido-PEG2-t-Boc-hydrazide | DBCO-triazole-PEG2-t-Boc-hydrazide-Molecule A | Reaction is highly specific; Boc group remains stable. |
| 2 | Boc Deprotection | Product from Step 1 + Trifluoroacetic Acid (TFA) | DBCO-triazole-PEG2-hydrazide-Molecule A | Mild acidic conditions are required to prevent degradation of other functionalities. |
| 3 | Hydrazone Ligation | Product from Step 2 + Molecule B (with aldehyde group) | Molecule A-linker-Molecule B Conjugate | Reaction is typically performed at slightly acidic to neutral pH (pH 5-7) to form the hydrazone bond. |
Bioorthogonal Chemistry with Azido-PEG2-t-Boc-hydrazide for In Vitro and Ex Vivo Studies
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biological processes. nih.gov The azide group is an exemplary bioorthogonal functional group because it is virtually absent in biological systems and does not react with endogenous molecules. nih.gov Azido-PEG2-t-Boc-hydrazide serves as a valuable tool in this context, enabling the precise chemical modification of biomolecules in complex biological samples for in vitro and ex vivo research.
The primary application of Azido-PEG2-t-Boc-hydrazide in bioorthogonal studies involves a two-stage labeling strategy. First, one part of the linker is attached to a molecule of interest. Second, the other end is used for bioorthogonal ligation to a probe or another biomolecule.
Research Findings and Applications:
In Vitro Protein Labeling and Conjugation: In a laboratory setting, the deprotected hydrazide end of the linker can be reacted with aldehydes. These aldehydes can be generated on target proteins, for example, by periodate (B1199274) oxidation of N-terminal serine residues or glycosylation sites. acs.org Subsequently, the azide group on the now protein-linked reagent is available for a highly selective click reaction with an alkyne-modified reporter molecule, such as a fluorophore or biotin, for detection and analysis in assays like Western blotting or ELISA.
PROTAC Development: The compound is used as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. medchemexpress.comtargetmol.com In in vitro studies using cell lysates or cultured cells, a PROTAC constructed with this linker would simultaneously bind a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. targetmol.com The efficiency of different linker compositions on protein degradation can thus be systematically studied.
Surface Functionalization for Cell Studies: The linker can be used to immobilize biomolecules onto surfaces for in vitro cell-based assays. For instance, a surface (e.g., a culture plate or medical device material) could be functionalized with alkyne groups. Azido-PEG2-t-Boc-hydrazide could then be attached to a peptide or protein of interest via its hydrazide group. This conjugate can then be "clicked" onto the alkyne-functionalized surface via the azide group. This method allows for the creation of well-defined surfaces designed to study cell adhesion, growth, and differentiation in vitro.
| Study Type | Role of Azido-PEG2-t-Boc-hydrazide | Research Goal |
| In Vitro Protein Labeling | Links a protein (via hydrazide-carbonyl ligation) to a reporter tag (via azide-alkyne click chemistry). | Detection, purification, and quantification of specific proteins in complex mixtures like cell lysates. |
| PROTAC Efficacy Studies (In Vitro) | Serves as the linker connecting the target protein ligand and the E3 ligase ligand. medchemexpress.comtargetmol.com | To assess the dose-dependent degradation of a target protein in cancer cell lines or other models. |
| Ex Vivo Tissue Modification | Potentially used to label specific molecules on the surface of cells in excised tissue samples. | To attach imaging agents or other probes to cells within a tissue sample for subsequent microscopic or analytical studies. |
| Cell-Surface Engineering (In Vitro) | Immobilizes biomolecules onto engineered surfaces to interact with cultured cells. | To investigate cell-surface interactions, cell signaling, and biocompatibility of materials. |
This table outlines potential in vitro and ex vivo research applications utilizing the bioorthogonal properties of Azido-PEG2-t-Boc-hydrazide.
Hydrazone Ligation Chemistry and Applications of Azido Peg2 T Boc Hydrazide
Mechanism of Boc-Deprotection and Formation of Reactive Hydrazide from Azido-PEG2-t-Boc-hydrazide
The utility of Azido-PEG2-t-Boc-hydrazide as a linker begins with the removal of the Boc protecting group to unveil the reactive hydrazide moiety. The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under moderately acidic conditions. jk-sci.com
The deprotection mechanism is typically initiated by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The process involves the following steps:
Protonation: The oxygen atom of the Boc-carbamate is protonated by the acid. commonorganicchemistry.com
Cleavage: The protonated group becomes a good leaving group, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation can subsequently be quenched by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com
Carbamic Acid Formation: The cleavage results in the formation of an unstable carbamic acid intermediate. commonorganicchemistry.com
Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide and yielding the free hydrazide. commonorganicchemistry.com
Protonation of Hydrazide: Under the acidic conditions, the newly formed hydrazide can be protonated, typically yielding its corresponding salt. commonorganicchemistry.com
This deprotection can be achieved under mild acidic conditions, which is crucial for applications involving sensitive biomolecules. dcchemicals.combroadpharm.combroadpharm.com Once deprotected, the resulting Azido-PEG2-hydrazide possesses a nucleophilic nitrogen atom ready to react with electrophilic carbonyl groups. dcchemicals.combroadpharm.combroadpharm.com The azide (B81097) group on the other end of the PEG spacer remains available for orthogonal ligation chemistries, such as click chemistry reactions with alkynes. broadpharm.commedchemexpress.com
Reaction Kinetics and Efficiency of Hydrazide-Carbonyl Condensation for Conjugation
The condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone) forms a hydrazone bond. This reaction is a cornerstone of bioconjugation due to its specificity and the stability of the resulting linkage under physiological conditions. nih.govoup.com
The reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The nucleophilic hydrazide attacks the electrophilic carbonyl carbon to form a tetrahedral hemiaminal intermediate. nih.govnih.gov
Dehydration: This intermediate then undergoes acid-catalyzed dehydration to form the C=N double bond of the hydrazone. nih.gov
The rate of this reaction is pH-dependent. The fastest rates are generally observed in a slightly acidic pH range (around 4.5-5), where the carbonyl group is sufficiently protonated to enhance its electrophilicity, while the hydrazide remains largely unprotonated and thus nucleophilic. nih.govmdpi.com At neutral pH, the reaction can be slow, with second-order rate constants often below 0.01 M⁻¹s⁻¹. nih.gov
Several strategies have been developed to enhance the reaction kinetics at physiological pH:
Catalysis: Aniline and its derivatives have been shown to act as effective nucleophilic catalysts, significantly accelerating the rate of hydrazone and oxime formation at neutral pH. nih.govacs.org More recently, catalysts like m-phenylenediamine (B132917) have been reported to be even more efficient. researchgate.net
Substrate Modification: Modifying the aldehyde substrate can also increase reaction rates. For instance, ortho-halo-substituted benzaldehydes have been shown to undergo rapid and catalyst-free hydrazone ligation at neutral pH. researchgate.net The inclusion of a boronic acid ortho to the aldehyde can accelerate the reaction by orders of magnitude, with some systems reaching rate constants above 100 M⁻¹s⁻¹. rsc.orgresearchgate.net
The efficiency of conjugation is also influenced by the nature of the reactants. Aldehydes are generally more reactive than ketones in forming hydrazones. nih.gov The PEG spacer in Azido-PEG2-hydrazide can enhance the aqueous solubility of the molecule and the resulting conjugate. broadpharm.com
Table 1: Factors Influencing Hydrazone Ligation Kinetics
| Factor | Effect on Reaction Rate | Notes |
|---|---|---|
| pH | Optimal around 4.5-5 | Balances carbonyl protonation and hydrazide nucleophilicity. nih.govmdpi.com |
| Catalysts | Increases rate at neutral pH | Aniline and m-phenylenediamine are common examples. nih.govresearchgate.net |
| Carbonyl Reactivity | Aldehydes > Ketones | Aldehydes are more electrophilic. nih.gov |
| Substrate Structure | Can significantly accelerate | ortho-Halogen or boronic acid substitution on aldehydes increases reactivity. researchgate.netrsc.org |
Formation of Acyl Hydrazone Linkages in Site-Specific Bioconjugation
The reaction of a hydrazide with an aldehyde or ketone on a biomolecule, such as a protein or antibody, results in the formation of an acyl hydrazone linkage. This method is a powerful tool for site-specific bioconjugation, allowing for the precise attachment of molecules like drugs, probes, or PEG chains. oup.com
Site-specificity can be achieved by introducing a carbonyl group at a specific location on the biomolecule. This can be done through several methods:
Oxidation of Glycans: The carbohydrate moieties (glycans) on glycoproteins, such as antibodies, can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups. thermofisher.com This is a common strategy for creating homogenous antibody-drug conjugates (ADCs), as the conserved N-glycan in the Fc region is often located away from the antigen-binding site. oup.com
Enzymatic Modification: Enzymes can be used to install reactive groups. For example, transglutaminases can conjugate hydrazine-containing substrates to glutamine residues. oup.com
Genetic Code Expansion: Unnatural amino acids containing ketone or aldehyde functionalities, such as p-acetylphenylalanine, can be incorporated into a protein's sequence at a desired position. researchgate.netresearchgate.net
The resulting acyl hydrazone bond is relatively stable under physiological conditions but can be designed to be cleavable under specific stimuli, a property that is exploited in drug delivery systems. nih.gov The versatility of this chemistry is highlighted by its use in creating various bioconjugates, including fluorescently labeled proteins and ADCs. oup.com
Exploration of pH-Sensitive Hydrazone Bonds for Stimuli-Responsive Systems
A key feature of the hydrazone bond is its susceptibility to hydrolysis under acidic conditions, while remaining relatively stable at neutral physiological pH (pH 7.4). mdpi.comnih.govresearchgate.net This pH-sensitivity is a highly desirable characteristic for the design of stimuli-responsive systems, particularly in drug delivery. nih.govresearchgate.netfrontiersin.org
The acidic microenvironments of specific tissues or cellular compartments, such as tumors (pH ~6.5-7.2), endosomes (pH 5.5-6.0), and lysosomes (pH 4.5-5.0), can trigger the cleavage of the hydrazone linkage. frontiersin.org This allows for the targeted release of a conjugated drug at the desired site of action, which can enhance therapeutic efficacy and reduce systemic toxicity. frontiersin.orgfrontiersin.org
Numerous drug delivery systems have been developed based on this principle, including:
Polymeric Micelles: Drugs can be conjugated to amphiphilic block copolymers via hydrazone bonds. These copolymers self-assemble into micelles, encapsulating the drug. Upon reaching an acidic environment, the hydrazone bond cleaves, releasing the drug. frontiersin.orgacs.org
Nanoparticles: Drugs can be tethered to the surface or within the pores of nanoparticles, such as hollow mesoporous silica (B1680970) nanoparticles, using hydrazone linkers. mdpi.comrsc.org
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to an antibody that targets a tumor-specific antigen. The use of a pH-sensitive hydrazone linker ensures that the drug is released predominantly within the cancer cells after internalization and trafficking to acidic lysosomes. nih.govfrontiersin.org
The rate of hydrolysis can be modulated by the chemical structure of the hydrazone. For instance, acylhydrazones are generally more labile at low pH compared to alkylhydrazones, while also being more stable at neutral pH, providing a wider therapeutic window. nih.gov This tunability allows for the fine-tuning of drug release profiles to suit specific therapeutic applications.
Table 2: pH-Dependent Drug Release from Hydrazone-Linked Systems
| System | pH | Drug Release | Reference |
|---|---|---|---|
| Doxorubicin-loaded PEG-DiHyd-PLA micelles | 7.4 | ~38% in 24h | frontiersin.org |
| Doxorubicin-loaded PEG-DiHyd-PLA micelles | 5.0 | >75% in 24h | frontiersin.org |
| Gemtuzumab ozogamicin (B1678132) (ADC) | 7.4 | 6% hydrolysis in 24h | nih.gov |
This controlled release mechanism is a critical advantage of using hydrazone chemistry in the development of advanced, targeted therapies.
Applications in Proteolysis Targeting Chimeras Protacs Research
Design Principles of PROTAC Linkers Featuring Azido-PEG2-t-Boc-hydrazide
The incorporation of a PEG motif, as seen in Azido-PEG2-t-Boc-hydrazide, is a widely adopted strategy in linker design. biochempeg.comnih.gov PEG linkers offer several advantages:
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the water solubility of the often-lipophilic PROTAC molecule, which is beneficial for its behavior in physiological environments. biochempeg.comprecisepeg.com
Flexibility and Optimized Ternary Complex Formation: The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for the simultaneous binding of the E3 ligase and the target protein, facilitating the formation of a stable and productive ternary complex. nih.gov
Modulation of Physicochemical Properties: By varying the length of the PEG chain, researchers can fine-tune the PROTAC's properties to enhance cell permeability and potentially improve oral absorption. biochempeg.comjenkemusa.com
The "Azido-PEG2-t-Boc-hydrazide" linker provides a defined length and a balance of hydrophilicity and flexibility. The two ethylene (B1197577) glycol units offer a specific spatial separation between the two ligands, which can be critical for achieving potent degradation of the target protein. nih.gov The bifunctional nature of this linker, with its azide (B81097) and protected hydrazide groups, allows for a modular and efficient assembly of PROTACs. explorationpub.com
| Feature | Advantage in PROTAC Linker Design |
| PEG Chain | Increases water solubility, provides flexibility for ternary complex formation, allows for tuning of physicochemical properties. biochempeg.comnih.govprecisepeg.com |
| Defined Length (2 PEG units) | Offers specific spatial separation between the E3 ligase and target protein ligands. nih.gov |
| Bifunctional Nature (Azide & Hydrazide) | Enables modular and sequential conjugation of ligands, facilitating the rapid synthesis of PROTAC libraries. explorationpub.com |
Strategic Attachment of E3 Ubiquitin Ligase Ligands via Orthogonal Reactivity
The modular assembly of PROTACs relies on the ability to selectively connect the linker to the E3 ligase ligand and the target protein ligand. explorationpub.com Azido-PEG2-t-Boc-hydrazide is designed to facilitate this process through its two distinct reactive handles, which exhibit orthogonal reactivity. This means that one functional group can be reacted without affecting the other, allowing for a controlled, stepwise synthesis.
The Boc-protected hydrazide is a key feature for the attachment of E3 ligase ligands. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group in organic synthesis. It can be removed under mild acidic conditions to reveal the free hydrazide. broadpharm.combroadpharm.com This reactive hydrazide can then be coupled to a suitable functional group, such as an aldehyde or ketone, on the E3 ligase ligand to form a stable hydrazone linkage. tandfonline.com
This strategy is particularly useful when working with complex E3 ligase ligands, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL), which are the most commonly utilized E3 ligases in PROTAC design. nih.govnih.gov The synthesis of these ligands often involves multiple steps, and having a protected handle on the linker ensures that it does not interfere with the preceding reactions. researchgate.net
The use of orthogonal protecting groups and reactive moieties is a cornerstone of modern medicinal chemistry and is essential for the efficient construction of complex molecules like PROTACs.
| E3 Ligase | Common Ligands | Potential Attachment Chemistry with Hydrazide |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide derivatives nih.gov | Hydrazone formation with an aldehyde-functionalized ligand. tandfonline.com |
| Von Hippel-Lindau (VHL) | Peptidomimetic ligands nih.gov | Hydrazone formation with a ketone-functionalized ligand. tandfonline.com |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin derivatives nih.gov | Amide bond formation after conversion of hydrazide to an amine. |
| Mouse double minute 2 homolog (MDM2) | Nutlin derivatives nih.gov | Reductive amination with an aldehyde-functionalized ligand. |
Conjugation to Target Protein Binders through Click Chemistry or Hydrazone Ligation
Once the E3 ligase ligand is attached, the remaining azide group on the Azido-PEG2-t-Boc-hydrazide linker is used to connect the target protein binder. The azide functionality is a key component for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. medchemexpress.comacs.org
The most common click chemistry reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.com This reaction forms a stable triazole ring, which is metabolically robust. precisepeg.com To utilize this method, the target protein binder is first modified to incorporate an alkyne group. The azide-containing linker-E3 ligase ligand construct is then reacted with the alkyne-functionalized target protein binder in the presence of a copper catalyst to yield the final PROTAC. nih.gov
Alternatively, the azide can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore considered bioorthogonal. medchemexpress.compcbiochemres.com In SPAAC, the alkyne is part of a strained ring system, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with the azide. chemondis.commedchemexpress.com
Another approach involves the deprotection of the Boc-hydrazide to form a hydrazone linkage with a target protein binder that contains an aldehyde or ketone group. tandfonline.com This reaction is often reversible and can be advantageous in certain biological contexts. tandfonline.com
The choice of conjugation chemistry depends on several factors, including the chemical nature of the target protein binder and the desired properties of the final PROTAC. The versatility of the Azido-PEG2-t-Boc-hydrazide linker allows for the application of these powerful and efficient ligation techniques. explorationpub.com
| Conjugation Method | Reactive Groups | Key Features |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and terminal Alkyne | High efficiency, forms stable triazole ring, requires copper catalyst. nih.govmedchemexpress.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and strained Alkyne (e.g., DBCO, BCN) | Bioorthogonal (no catalyst required), high selectivity. medchemexpress.compcbiochemres.com |
| Hydrazone Ligation | Hydrazide and Aldehyde/Ketone | Forms a pH-sensitive hydrazone bond, can be reversible. tandfonline.com |
Evaluation of PROTAC Conjugate Formation and Stability for Target Degradation
Following the synthesis of the PROTAC, a thorough evaluation of its formation, stability, and ability to induce target degradation is essential. nih.gov
Confirmation of Conjugate Formation: The successful formation of the PROTAC conjugate is typically confirmed using analytical techniques such as:
Mass Spectrometry (MS): To verify the molecular weight of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and connectivity of the molecule.
Stability Assessment: The stability of the PROTAC is a critical factor for its efficacy. nih.gov Stability is often assessed under various conditions:
Chemical Stability: Evaluated in different buffers and pH conditions to ensure the integrity of the molecule.
Metabolic Stability: Assessed in vitro using liver microsomes or hepatocytes to predict its metabolic fate in the body. acs.org The stability of the linker, including the triazole or hydrazone bond, is of particular interest. frontiersin.org
Serum/Plasma Stability: Determines the half-life of the PROTAC in biological fluids. rsc.org
Evaluation of Target Degradation: The ultimate goal of a PROTAC is to degrade the target protein. frontiersin.org Several assays are employed to measure this activity:
Western Blotting: A common method to quantify the levels of the target protein in cells treated with the PROTAC. frontiersin.org
NanoBRET™ and HiBiT Assays: These are live-cell, real-time assays that can monitor ternary complex formation and protein degradation with high sensitivity. nih.govselvita.com
Flow Cytometry and ELISA: Can also be used to measure protein levels in a high-throughput manner. marinbio.com
The data obtained from these evaluations, including parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation), are crucial for optimizing the PROTAC design and selecting promising candidates for further development. The stability of the ternary complex itself can also be evaluated using biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which provide insights into the thermodynamics and kinetics of binding. nih.govmtoz-biolabs.com
| Assay Type | Purpose | Examples |
| Formation Confirmation | Verify the structure and mass of the synthesized PROTAC. | Mass Spectrometry, NMR Spectroscopy |
| Stability Assays | Assess the chemical and metabolic stability of the PROTAC. | In vitro metabolism assays (microsomes, hepatocytes), serum stability assays. acs.orgrsc.org |
| Target Degradation Assays | Quantify the reduction of the target protein levels. | Western Blot, NanoBRET™, HiBiT, Flow Cytometry, ELISA. nih.govfrontiersin.orgselvita.commarinbio.com |
| Ternary Complex Analysis | Characterize the formation and stability of the E3-PROTAC-POI complex. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR). nih.govmtoz-biolabs.com |
Bioconjugation Strategies with Azido Peg2 T Boc Hydrazide
Site-Specific Labeling and Functionalization of Biomolecules via Azide (B81097) and Hydrazide Functionalities
The distinct reactive groups at either end of the Azido-PEG2-t-Boc-hydrazide molecule allow for orthogonal and site-specific labeling of biomolecules. dcchemicals.combroadpharm.com This dual functionality is a cornerstone of its utility in creating complex biomolecular constructs.
The azide group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. axispharm.com The azide moiety readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing alkyne groups (or strained alkynes like BCN and DBCO). broadpharm.commedchemexpress.com This reaction forms a stable triazole linkage, providing a robust method for attaching the linker to a biomolecule or surface. dcchemicals.com The small size and stability of the azide group under various conditions make it an ideal chemical handle for precise bioconjugation. axispharm.combroadpharm.com
On the other end of the molecule, the hydrazide functionality is protected by a tert-butyloxycarbonyl (Boc) group. broadpharm.com This protecting group can be removed under mild acidic conditions to reveal the reactive hydrazide. dcchemicals.combroadpharm.com The deprotected hydrazide can then be coupled with carbonyl groups, such as aldehydes and ketones, to form a stable hydrazone bond. broadpharm.com This reaction is particularly useful for targeting glycoproteins after periodate (B1199274) oxidation of their sugar moieties, which generates aldehyde groups. broadpharm.com The resulting hydrazone linkage is significantly more stable than a Schiff base formed with a simple amine, making it suitable for a wide array of protein labeling applications. broadpharm.com
The combination of these two functionalities in a single molecule allows for a two-step, controlled conjugation process. For instance, a biomolecule containing an alkyne group can first be reacted with the azide end of the linker. Subsequently, after deprotection, the hydrazide end can be used to attach a second molecule or to immobilize the conjugate onto a surface functionalized with carbonyl groups.
Conjugation to Peptides and Proteins: Methodological Approaches and Considerations
The conjugation of Azido-PEG2-t-Boc-hydrazide to peptides and proteins is a primary application, enabling the enhancement of their therapeutic or diagnostic properties. axispharm.com The methodologies largely depend on the available functional groups on the target protein or peptide.
One common approach involves the genetic incorporation of an unnatural amino acid containing an alkyne group into the peptide or protein sequence. This allows for a highly specific "click" reaction with the azide group of the linker. acs.org Alternatively, native amino acid residues can be chemically modified to introduce the necessary reactive handles.
A powerful technique for site-specific protein modification is the use of formylglycine generating enzyme (FGE). nih.gov FGE recognizes a specific peptide sequence (CxPxR) and oxidizes the cysteine residue to a Cα-formylglycine (FGly), which contains an aldehyde group. nih.govresearchgate.net This aldehyde is a perfect target for the hydrazide moiety of the linker after Boc deprotection, allowing for precise, enzyme-mediated conjugation. nih.gov
Considerations for successful conjugation include reaction conditions such as pH, temperature, and stoichiometry. The formation of the hydrazone bond is most efficient at a slightly acidic pH (around 5-7). broadpharm.com The concentration of the reagents is also a critical factor; for dilute protein solutions, a higher concentration of the linker is required to drive the reaction to completion. nih.gov The hydrophilic PEG spacer in Azido-PEG2-t-Boc-hydrazide helps to improve the solubility and reduce non-specific interactions of the resulting conjugate. broadpharm.comaxispharm.com
| Reactive Group | Target on Biomolecule | Resulting Linkage | Key Considerations |
| Azide | Alkyne, BCN, DBCO | Triazole | High efficiency, bioorthogonal, stable linkage. dcchemicals.combroadpharm.com |
| Hydrazide (after deprotection) | Aldehydes, Ketones | Hydrazone | Requires Boc deprotection; stable linkage. dcchemicals.combroadpharm.com |
Modification of Nucleic Acids and Oligonucleotides for Enhanced Biological Functionality
The functionalization of nucleic acids and oligonucleotides with molecules like Azido-PEG2-t-Boc-hydrazide is crucial for developing advanced diagnostics, therapeutics, and research tools. d-nb.info Azide-modified nucleosides are key building blocks for introducing functionalities into DNA and RNA through click chemistry. d-nb.info
Azido-PEG2-t-Boc-hydrazide can be incorporated into oligonucleotides during solid-phase synthesis using phosphoramidite (B1245037) chemistry. nih.gov A phosphoramidite derivative of the linker can be coupled at any desired position within the oligonucleotide sequence. nih.gov This allows for the precise placement of the azide and protected hydrazide functionalities.
Once incorporated, the azide group serves as a versatile handle for attaching various molecules, such as fluorescent dyes, biotin, or therapeutic agents, via click chemistry. d-nb.info This method is highly efficient and does not interfere with the biological function of the nucleic acid. d-nb.info
The hydrazide group, after deprotection, offers another route for conjugation or immobilization. For instance, hydrazide-modified oligonucleotides can be attached to surfaces or nanoparticles functionalized with aldehydes, which is a common strategy for creating DNA microarrays. nih.gov The enhanced reactivity of hydrazides compared to amino-modified oligonucleotides, especially under neutral or acidic conditions, makes them advantageous for such applications. nih.gov
The introduction of PEG linkers into oligonucleotides can also improve their pharmacokinetic properties, such as increasing their in vivo circulation time and reducing enzymatic degradation. google.com
Advanced Strategies for Surface Functionalization and Immobilization of Biologically Active Moieties
The ability to immobilize biomolecules onto solid surfaces is fundamental for the development of biosensors, diagnostic platforms, and biocompatible materials. Azido-PEG2-t-Boc-hydrazide provides a robust tool for such surface functionalization.
One strategy involves first functionalizing a surface with alkyne groups. The azide end of the linker can then be "clicked" onto the surface, creating a layer of protected hydrazides. After deprotection, biomolecules containing aldehyde or ketone groups can be covalently attached. This approach allows for the controlled and oriented immobilization of biomolecules.
Conversely, a surface can be modified to present aldehyde or ketone functionalities. A biomolecule can first be conjugated to the azide end of the linker via click chemistry. The resulting conjugate, now bearing a deprotected hydrazide, can then be immobilized on the aldehyde-functionalized surface.
An example of this is the functionalization of gold nanoparticles (AuNPs). By using a PEG linker with a terminal azide, the nanoparticles can be stabilized and made addressable through click chemistry. nih.gov This allows for the subsequent attachment of various biologically active molecules, creating a versatile platform for biomedical applications. nih.gov The PEG component of the linker is crucial in these applications as it imparts hydrophilicity to the surface, reducing non-specific protein adsorption and improving biocompatibility. nih.gov
These advanced strategies enable the creation of highly organized and functional surfaces with precise control over the density and orientation of the immobilized biomolecules, which is critical for optimizing the performance of biosensors and other biotechnological devices.
Role in Advanced Materials Science and Nanotechnology
Development of PEGylated Polymeric Materials through Azido-PEG2-t-Boc-hydrazide
The process of attaching PEG chains to molecules and materials, known as PEGylation, is a widely used strategy to improve hydrophilicity, biocompatibility, and stability. interchim.frmdpi.com Azido-PEG2-t-Boc-hydrazide serves as a valuable building block in the synthesis of PEGylated polymeric materials.
The dual functionality of this linker allows for the creation of complex polymer architectures. For instance, the azide (B81097) group can be used to "click" the linker onto a polymer backbone that has been functionalized with alkyne groups. nih.gov Subsequently, the deprotection of the Boc-hydrazide allows for the attachment of other molecules, such as drugs or targeting ligands, through the formation of a hydrazone bond. nih.govaxispharm.com This approach enables the creation of multifunctional polymers with precisely controlled properties.
Research has demonstrated the synthesis of various PEGylated polymers using similar bifunctional linkers. These materials are explored for applications in drug delivery, where the PEG chains can help to protect the therapeutic agent from degradation and clearance, thereby extending its circulation time. mdpi.comuni-muenchen.de
Fabrication of Functionalized Nanoparticles and Nanoconstructs for Biomedical Applications
The surface modification of nanoparticles is crucial for their application in the biomedical field. mdpi.com Azido-PEG2-t-Boc-hydrazide provides a versatile tool for the functionalization of various nanoparticles, including gold nanoparticles, liposomes, and polymeric nanoparticles. mdpi.comnih.gov
The process typically involves the attachment of the linker to the nanoparticle surface. For example, if a nanoparticle is functionalized with alkyne groups, the azide end of the linker can be used for attachment via click chemistry. mdpi.com The exposed, protected hydrazide can then be deprotected and used to conjugate bioactive molecules, such as antibodies or peptides, to the nanoparticle surface. nih.gov This strategy allows for the creation of targeted drug delivery systems, where the conjugated ligand can direct the nanoparticle to specific cells or tissues. uni-muenchen.de
Studies have shown the successful use of hydrazide-functionalized PEG linkers to attach targeting ligands to liposomes, creating pH-sensitive nanocarriers that can release their payload in the acidic environment of a tumor. nih.govnih.gov
Surface Modification of Biosensors and Biomedical Devices via Click and Ligation Chemistry
The performance of biosensors and biomedical devices is highly dependent on the properties of their surfaces. numberanalytics.comresearchgate.net Surface modification with molecules like Azido-PEG2-t-Boc-hydrazide can significantly enhance the sensitivity, selectivity, and stability of these devices. numberanalytics.com
Click chemistry, utilizing the azide group of the linker, offers a highly efficient method for immobilizing biorecognition elements, such as antibodies or nucleic acids, onto a sensor surface that has been pre-functionalized with alkynes. mdpi.com This creates a stable and well-defined surface chemistry. numberanalytics.com
Following the immobilization via the azide, the hydrazide end of the linker (after deprotection) can be used for further modifications. For example, it can be used to attach signaling molecules or to create a biocompatible layer that reduces non-specific binding of other molecules from the sample, thereby improving the signal-to-noise ratio of the biosensor. numberanalytics.commdpi.com The use of ligation chemistries, such as the formation of hydrazone bonds, provides a reliable method for these secondary functionalization steps. oup.com
Synthesis of Biofunctional Hydrogels and Polymer Networks for Tissue Engineering
Hydrogels, which are water-swollen polymer networks, are extensively used in tissue engineering as scaffolds that can mimic the natural extracellular matrix. nih.govmdpi.com The properties of these hydrogels can be precisely tuned by using crosslinkers like Azido-PEG2-t-Boc-hydrazide.
The bifunctional nature of this linker allows for a two-step crosslinking process. For example, a polymer with alkyne groups can be first crosslinked using the azide functionality of the linker. nih.gov This creates a stable hydrogel network. Subsequently, the Boc-protected hydrazide groups distributed throughout the hydrogel can be deprotected. These newly available hydrazide groups can then be used to immobilize bioactive molecules, such as growth factors or cell adhesion peptides, within the hydrogel matrix. nih.gov This is often achieved by reacting the hydrazide with aldehyde or ketone groups on the biomolecules. nih.gov
This approach allows for the creation of "bio-instructive" hydrogels that can actively guide cell behavior, such as adhesion, proliferation, and differentiation, which is a key goal in the field of tissue engineering. acs.org Research has demonstrated the formation of injectable hydrogels using similar chemistries, where the crosslinking reaction occurs in situ under physiological conditions. nih.gov
Interactive Data Table: Properties of Azido-PEG2-t-Boc-hydrazide
| Property | Value | Source |
| Molecular Formula | C12H23N5O5 | broadpharm.com |
| Molecular Weight | 317.3 g/mol | cd-bioparticles.net |
| CAS Number | 2100306-56-5 | broadpharm.com |
| Purity | Typically ≥95% | axispharm.comaxispharm.com |
| Appearance | White solid | |
| Storage | -20°C, dry environment | broadpharm.com |
Emerging Research Directions and Future Perspectives
Development of Multifunctional Bioconjugates and Polyvalency Approaches
The creation of multifunctional bioconjugates, molecules with several distinct capabilities, is a rapidly expanding area of research. Azido-PEG2-t-Boc-hydrazide serves as a critical building block in this endeavor. Its azide (B81097) group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach one biomolecule or functional moiety. medchemexpress.combroadpharm.com Following deprotection of the tert-butoxycarbonyl (Boc) group under mild acidic conditions, the revealed hydrazide can react with carbonyl groups (aldehydes or ketones) to attach a second, different molecule. broadpharm.commedkoo.com
This dual functionality is being leveraged to create polyvalent constructs, where multiple copies of a targeting ligand are displayed. Polyvalency can significantly enhance the avidity (the accumulated strength of multiple affinities) of the conjugate for its target. For instance, researchers are exploring the use of such linkers to attach multiple peptide-based targeting ligands to a central scaffold, thereby increasing the binding strength and specificity to cancer cells overexpressing certain receptors. thieme-connect.com
A key application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.com PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. targetmol.com Azido-PEG2-t-Boc-hydrazide can act as the linker connecting the two distinct ligands. targetmol.com
Integration with Orthogonal Reactivity for Construction of Complex Molecular Architectures
The ability to perform chemical reactions orthogonally—that is, in the presence of other reactive groups without interference—is crucial for building complex molecular structures. Azido-PEG2-t-Boc-hydrazide is ideally suited for such strategies. The azide and the protected hydrazide are mutually unreactive, allowing for stepwise conjugation.
For example, a biomolecule containing an alkyne group can be "clicked" to the azide of Azido-PEG2-t-Boc-hydrazide. The resulting conjugate, still bearing the protected hydrazide, can be purified before the Boc group is removed. The now-reactive hydrazide can then be conjugated to a second molecule containing a carbonyl group. This stepwise approach provides precise control over the final structure of the bioconjugate. This has been demonstrated in the development of fluorescent probes and other research tools. nih.gov
Furthermore, the azide group itself is stable under a wide range of reaction conditions, making it compatible with many other conjugation chemistries. broadpharm.com This allows for its incorporation into even more complex, multi-step synthetic schemes for creating advanced biomaterials and therapeutic agents.
Advancements in Targeted Delivery Systems and Molecular Probes
Targeted delivery systems aim to concentrate a therapeutic or diagnostic agent at a specific site in the body, such as a tumor, thereby increasing efficacy and reducing side effects. Azido-PEG2-t-Boc-hydrazide is proving to be an invaluable tool in the design of such systems.
The PEG component of the linker enhances the water solubility and biocompatibility of the resulting conjugate, often leading to improved pharmacokinetic properties, such as a longer circulation time in the bloodstream. mdpi.comaxispharm.com The dual reactivity allows for the attachment of both a targeting moiety (e.g., an antibody fragment or a peptide that recognizes a specific cell surface receptor) and a payload (e.g., a cytotoxic drug or an imaging agent). nih.gov
In the realm of molecular probes, this linker enables the creation of sophisticated tools for basic research. For example, a fluorescent dye could be attached via the azide, and a photoaffinity labeling group via the hydrazide, to create a probe for identifying protein-protein interactions. The development of such probes is crucial for unraveling complex biological processes. nih.gov
| Application Area | Key Feature of Azido-PEG2-t-Boc-hydrazide | Example of Use |
| Targeted Drug Delivery | PEG spacer for improved pharmacokinetics; dual functionality for attaching targeting and therapeutic moieties. | Creation of antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs) where the antibody or peptide directs the conjugate to cancer cells. axispharm.com |
| Molecular Imaging | Orthogonal reactivity for attaching imaging agents and targeting ligands. | Development of PET or fluorescence imaging probes for the in vivo visualization of specific biomarkers. researchgate.net |
| Biosensors | Controlled surface functionalization. | Immobilization of capture probes onto sensor surfaces for the detection of specific analytes. thieme-connect.com |
High-Throughput Screening and Combinatorial Chemistry Methodologies Utilizing Azido-PEG2-t-Boc-hydrazide
Combinatorial chemistry involves the rapid synthesis of large numbers of different but structurally related molecules, known as a library. scribd.comijpsr.com These libraries can then be screened for biological activity in a high-throughput fashion. Azido-PEG2-t-Boc-hydrazide is well-suited for such approaches due to the robust and high-yielding nature of the click chemistry reaction. fortunepublish.com
For example, a diverse library of alkyne-containing small molecules could be "clicked" to Azido-PEG2-t-Boc-hydrazide attached to a solid support. After deprotection, a second library of aldehyde- or ketone-containing molecules could be reacted with the hydrazide. This "mix-and-match" approach can generate a vast number of unique compounds for screening. The use of a solid support simplifies the purification process at each step. scribd.com
The reliability of the azide-alkyne cycloaddition makes it particularly amenable to automated synthesis platforms, further accelerating the discovery of new lead compounds for drug development. fortunepublish.com
Translational Research and Therapeutic Potential of Conjugates Derived from Azido-PEG2-t-Boc-hydrazide
The ultimate goal of much of this research is the translation of these advanced molecular constructs into clinical applications. The properties of Azido-PEG2-t-Boc-hydrazide make it a promising component for the development of next-generation therapeutics.
Conjugates derived from this linker, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), hold immense therapeutic potential, particularly in oncology. axispharm.com By linking a potent cytotoxic drug to a targeting moiety, these conjugates can deliver the drug specifically to cancer cells, minimizing damage to healthy tissues. The cleavable nature of the hydrazone bond that can be formed is also an area of interest, as it can be designed to release the drug under the specific conditions found within a tumor microenvironment. axispharm.com
Furthermore, the use of this linker in the development of PROTACs represents a novel therapeutic modality that is gaining significant attention. targetmol.com By hijacking the cell's own protein disposal machinery, PROTACs can eliminate disease-causing proteins that have been difficult to target with traditional inhibitors.
The continued development and application of Azido-PEG2-t-Boc-hydrazide and similar linkers will undoubtedly play a crucial role in advancing the field of translational medicine and bringing new and more effective therapies to patients.
Q & A
Q. What are the established synthetic routes for Azido-PEG2-t-Boc-hydrazide, and how is purity validated?
Azido-PEG2-t-Boc-hydrazide is typically synthesized via stepwise coupling reactions. The Boc (tert-butoxycarbonyl) group is introduced to protect the hydrazide moiety during synthesis, followed by PEGylation and azide functionalization. Key analytical techniques for purity validation include:
- NMR spectroscopy : Confirm structural integrity by verifying PEG spacer integration (e.g., ethylene glycol proton signals at δ 3.5–3.7 ppm) and Boc group presence (tert-butyl singlet at δ 1.4 ppm).
- HPLC : Use reverse-phase chromatography with UV detection (λ = 220–254 nm) to assess purity (>95% recommended for biological applications).
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ peak at m/z ~359.2) .
Q. What safety protocols are critical when handling Azido-PEG2-t-Boc-hydrazide?
Azide-containing compounds require stringent precautions due to potential toxicity and explosivity under specific conditions:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- Storage : Keep in a cool, dry place away from reducing agents or heavy metals.
- Emergency measures : For skin contact, rinse immediately with water; for spills, use inert adsorbents like vermiculite .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for conjugating Azido-PEG2-t-Boc-hydrazide to biomolecules?
Successful conjugation (e.g., via CuAAC "click chemistry") depends on:
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to preserve hydrazide stability.
- Catalyst selection : Use Cu(I) with ligands (e.g., TBTA) to enhance reaction efficiency and reduce copper-induced toxicity in biological systems.
- Stoichiometry : Optimize molar ratios (e.g., 1.2:1 azide:alkyne) to minimize side products. Post-reaction purification via size-exclusion chromatography is recommended .
Q. How do solvent polarity and temperature affect the stability of Azido-PEG2-t-Boc-hydrazide?
Stability studies should include:
- Accelerated degradation tests : Expose the compound to varying solvents (aqueous buffers, DMSO, THF) at 25°C and 40°C for 1–4 weeks.
- Analytical monitoring : Track azide decomposition via FTIR (loss of ~2100 cm⁻¹ N₃ stretch) or HPLC retention time shifts.
- Data interpretation : Polar aprotic solvents (e.g., DMF) generally enhance stability compared to aqueous media, but hydrolysis risks increase at elevated temperatures .
Q. How can researchers resolve discrepancies in reported solubility data for Azido-PEG2-t-Boc-hydrazide?
Contradictions often arise from variations in:
- Purity : Impurities (e.g., residual PEG diols) alter solubility. Validate purity via NMR and HPLC.
- Experimental conditions : Note temperature, pH, and solvent batch differences. Standardize protocols using ICH guidelines.
- Measurement techniques : Compare gravimetric analysis (saturation solubility) vs. spectrophotometric methods .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in Azido-PEG2-t-Boc-hydrazide-based drug delivery studies?
Q. How should researchers design experiments to assess unintended side reactions during Boc deprotection?
- Control experiments : Compare reaction outcomes with/without acid (e.g., TFA) to identify byproducts.
- Kinetic studies : Monitor deprotection progress over time using LC-MS to detect intermediates.
- Mitigation strategies : Add scavengers (e.g., triisopropylsilane) to minimize carbocation formation .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
